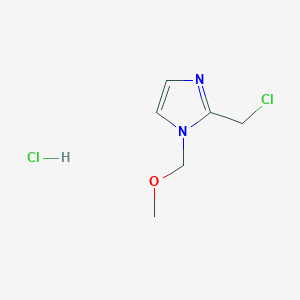

2-(Chloromethyl)-1-(methoxymethyl)-1H-imidazole hydrochloride

Descripción

2-(Chloromethyl)-1-(methoxymethyl)-1H-imidazole hydrochloride is a halogenated heterocyclic compound featuring an imidazole core substituted with a chloromethyl (-CH2Cl) group at position 2 and a methoxymethyl (-CH2OCH3) group at position 1. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound serves primarily as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the reactivity of the chloromethyl group, which facilitates further functionalization .

Propiedades

IUPAC Name |

2-(chloromethyl)-1-(methoxymethyl)imidazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O.ClH/c1-10-5-9-3-2-8-6(9)4-7;/h2-3H,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFNOYKTADESNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C=CN=C1CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-(methoxymethyl)-1H-imidazole hydrochloride typically involves the chloromethylation of 1-(methoxymethyl)-1H-imidazole. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems ensures consistent quality and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)-1-(methoxymethyl)-1H-imidazole hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The imidazole ring can be reduced to form imidazolines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted imidazoles.

Oxidation: Formation of imidazole-2-carboxaldehyde or imidazole-2-carboxylic acid.

Reduction: Formation of imidazoline derivatives.

Aplicaciones Científicas De Investigación

2-(Chloromethyl)-1-(methoxymethyl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-1-(methoxymethyl)-1H-imidazole hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This property is particularly useful in medicinal chemistry for the design of drugs that target specific proteins or enzymes.

Comparación Con Compuestos Similares

2-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

- Structure : Methyl group (-CH3) at position 1; chloromethyl (-CH2Cl) at position 2.

- Molecular Formula : C5H8Cl2N2; Molecular Weight : 167.03 g/mol .

- Reactivity: The methyl group is less electron-withdrawing than methoxymethyl, leading to slower nucleophilic substitution at the chloromethyl site.

- Applications : Used as a building block in antifungal agents (e.g., clotrimazole analogs) and TRPC6 channel inhibitors .

5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole Hydrochloride

- Structure : Phenylethyl (-CH2CH2C6H5) at position 2; chloromethyl at position 4.

- Molecular Formula : C12H14Cl2N2; Molecular Weight : 257.16 g/mol .

- Key Differences :

- The bulky phenylethyl group enhances lipophilicity, improving membrane permeability in drug candidates.

- Positional isomerism (chloromethyl at position 5 vs. 2) alters electronic distribution and steric effects.

- Applications : Intermediate in pesticides and materials science due to its balanced reactivity and stability .

2-(Hydroxymethyl)-1-methyl-1H-imidazole Hydrochloride

- Structure : Hydroxymethyl (-CH2OH) at position 2; methyl at position 1.

- Molecular Formula : C5H9ClN2O; Molecular Weight : 148.59 g/mol .

- Key Differences :

- Hydroxymethyl is less reactive than chloromethyl, limiting its utility in cross-coupling reactions.

- Higher polarity due to the hydroxyl group, improving aqueous solubility but reducing lipid bilayer penetration.

- Applications : Used in prodrug synthesis and as a ligand in coordination chemistry .

2-(Chloromethyl)-1-(difluoromethyl)-1H-imidazole Hydrochloride

- Structure : Difluoromethyl (-CHF2) at position 1; chloromethyl at position 2.

- Molecular Formula : C5H6Cl2F2N2; Molecular Weight : 203.02 g/mol .

- Key Differences :

- The electronegative difluoromethyl group increases metabolic stability and binding affinity in bioactive molecules.

- Enhanced resistance to oxidation compared to methoxymethyl derivatives.

- Applications : Explored in antiviral and anticancer agents due to fluorine’s bioisosteric properties .

Physicochemical and Functional Comparison

Actividad Biológica

2-(Chloromethyl)-1-(methoxymethyl)-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₄H₆ClN₂O

- Melting Point : 154-156 °C

- CAS Number : 71670-77-4

Biological Activity Overview

The biological activity of this compound is primarily attributed to its imidazole ring, which is known for interacting with various biological targets. The compound's derivatives have been studied for their antimicrobial , anticancer , and antiparasitic properties.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Imidazole derivatives are being explored as anticancer agents due to their ability to induce apoptosis in cancer cells. Their mechanism may involve the generation of reactive oxygen species (ROS), which can lead to cellular damage and death. Case studies have demonstrated efficacy against various cancer cell lines, including breast and lung cancer.

Antiparasitic Effects

The compound has also shown potential against protozoan parasites, such as those causing Chagas disease. Similar compounds in the imidazole family have been effective in inhibiting the growth of Trypanosoma cruzi, the causative agent of the disease.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.

- DNA Interaction : It can interact with DNA, leading to disruptions in replication and transcription processes.

- Signal Transduction Interference : The compound may affect signaling pathways that regulate cell proliferation and apoptosis.

Research Findings

Several studies have investigated the biological activity of imidazole derivatives, including this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study B | Showed cytotoxic effects on breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |

| Study C | Reported inhibition of Trypanosoma cruzi growth in vitro with a reduction in parasite load by over 50% at concentrations above 5 µM. |

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound was tested alongside known antibiotics. Results indicated enhanced activity against resistant strains of bacteria, suggesting potential as a lead compound for new antibiotic development.

- Cancer Cell Studies : A recent investigation into its anticancer properties revealed that treatment with this compound resulted in increased apoptosis markers in cultured cancer cells, supporting its role as a potential therapeutic agent.

- Protozoan Inhibition : In vivo studies demonstrated that administration of the compound significantly reduced parasitemia in mouse models infected with Trypanosoma cruzi, indicating its therapeutic potential for Chagas disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.